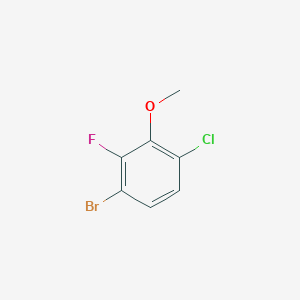

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Description

Significance and Research Context of Polyhalogenated Methoxybenzene Derivatives

Polyhalogenated methoxybenzene derivatives, often referred to as polyhalogenated anisoles, are highly valued as intermediates in organic synthesis. The methoxy (B1213986) group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, while the halogen atoms, being electron-withdrawing, have a deactivating effect. lumenlearning.comlibretexts.org This interplay of electronic effects, combined with the specific positions of the substituents, allows for regioselective functionalization, a cornerstone of modern synthetic strategy.

Research in this area often focuses on leveraging the unique substitution patterns of these molecules to construct more complex scaffolds. For instance, the presence of bromine and chlorine atoms provides orthogonal handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the sequential and controlled introduction of different functional groups.

Distinctive Structural Features and Their Implications for Chemical Research on 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

The structure of this compound is notable for its dense and varied substitution pattern on the benzene ring. Each substituent—bromo, chloro, fluoro, and methoxy—imparts distinct electronic and steric influences that collectively define the molecule's chemical behavior.

The methoxy group (-OCH₃) is a strong activating group and directs electrophilic substitution to the ortho and para positions. msu.edu However, in this molecule, both ortho positions and the para position are already substituted. The halogens (Br, Cl, F) are deactivating yet ortho, para-directing due to a combination of their inductive electron withdrawal and resonance electron donation. aakash.ac.in The fluorine atom, being the most electronegative, exerts a strong inductive effect.

This unique arrangement has several implications for chemical research:

Regioselective Reactions: The varied reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in reactions like the Suzuki coupling, offering a pathway to introduce an aryl or alkyl group at the 1-position while leaving the chlorine at the 4-position intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAAr): The presence of multiple electron-withdrawing halogens can activate the ring towards nucleophilic aromatic substitution, particularly at positions activated by a strongly electron-withdrawing group.

Steric Hindrance: The substituent at the 3-position (methoxy) and the adjacent fluorine at the 2-position create a sterically hindered environment, which can influence the approach of reagents and the stereochemical outcome of reactions.

Below is a table summarizing the key structural features and their general implications:

| Feature | Type of Effect | Implication for Reactivity |

| Methoxy Group (-OCH₃) | Activating, ortho, para-directing | Increased electron density on the ring, but all directed positions are occupied. |

| Bromo Group (-Br) | Deactivating, ortho, para-directing | Inductive withdrawal, resonance donation. A good leaving group in cross-coupling reactions. |

| Chloro Group (-Cl) | Deactivating, ortho, para-directing | Stronger inductive withdrawal than bromine. Can also participate in cross-coupling, typically under more forcing conditions than bromine. |

| Fluoro Group (-F) | Deactivating, ortho, para-directing | Strongest inductive withdrawal among the halogens. Generally a poor leaving group in cross-coupling but can influence the electronic environment. |

Overview of Advanced Research Areas Pertaining to this compound

Given its structural attributes, this compound is a valuable precursor in several advanced research areas. Its utility lies in its potential to be elaborated into more complex, high-value molecules.

Pharmaceutical Synthesis: Polyhalogenated aromatic compounds are common starting materials for the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively functionalize the different halogen positions allows for the construction of diverse molecular libraries for drug discovery. The specific substitution pattern of this compound could be a key element in the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules.

Agrochemical Development: The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel aromatic scaffolds. The unique electronic and steric properties of this molecule could be exploited to design new agrochemicals with improved efficacy and selectivity.

Materials Science: Functionalized aromatic ethers are used in the synthesis of advanced materials, such as polymers with specific thermal or electronic properties, and in the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The high degree of substitution and the presence of different halogens could be leveraged to tune the properties of such materials.

The following table outlines potential research applications and the role of this compound:

| Research Area | Potential Role of this compound | Rationale |

| Medicinal Chemistry | Precursor for novel therapeutic agents | The polyfunctional nature allows for the creation of complex and diverse molecular architectures to interact with biological targets. |

| Agrochemical Synthesis | Building block for new pesticides | The specific halogen and methoxy substitution pattern can be tailored to achieve desired biological activity and environmental persistence. |

| Organic Materials | Monomer or intermediate for functional polymers and organic electronics | The substituents can be used to control the electronic properties, solubility, and packing of the resulting materials. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNZQWUCRMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

Regioselective Halogenation Strategies

Regioselective halogenation is fundamental in the synthesis of polyhalogenated aromatic compounds. The challenge lies in introducing halogen atoms at specific positions on the aromatic ring, which is governed by the electronic and steric influences of the substituents already present.

The methoxy (B1213986) group (-OCH₃) is a powerful ortho, para-directing group due to its ability to donate electron density to the benzene (B151609) ring through resonance, thereby activating these positions for electrophilic attack. vedantu.com In the synthesis of halogenated methoxybenzene derivatives, this directing effect is exploited to control the position of incoming halogens.

For instance, the bromination of anisole (B1667542) (methoxybenzene) with bromine in a solvent like ethanoic acid proceeds via an electrophilic aromatic substitution mechanism to yield a mixture of ortho- and para-bromoanisole. vedantu.combrainly.in The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position. vedantu.com

When a methoxybenzene precursor already contains other substituents, the regioselectivity of subsequent halogenation is determined by the combined directing effects of all groups. For a precursor like 3-chloro-2-fluoroanisole, the methoxy group strongly directs ortho and para, the fluoro group directs ortho and para, and the chloro group also directs ortho and para. The interplay of these effects and steric accessibility will determine the final position of the incoming halogen, such as bromine.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| -Br (Bromo) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

Constructing polyhalogenated architectures often requires a multi-step, sequential approach to ensure the correct placement of each distinct halogen. This can involve a combination of halogenation reactions and other functional group manipulations. A common strategy involves starting with a precursor that allows for the controlled, stepwise introduction of halogens.

For example, a synthetic route could begin with an aniline (B41778) derivative, such as 2-chloro-4-fluoroaniline (B1295073). google.com Aniline and its derivatives can be converted into diazonium salts, which are versatile intermediates. Through Sandmeyer-type reactions, the diazonium group can be replaced by a variety of substituents, including bromine or chlorine. google.comchemicalbook.com This allows for the introduction of a halogen at a position that might not be accessible through direct electrophilic halogenation of the corresponding benzene derivative. A patent describes a one-pot method for diazotization and iodination of a polyhalogenated aniline, highlighting the efficiency of such sequential approaches in building complex halogenated molecules. google.com

This sequential strategy provides a high degree of control. One could envision a route starting from a fluorinated methoxy aniline, performing a diazotization followed by a Sandmeyer reaction to introduce a chloro group, and then performing a directed electrophilic bromination in the final step, with the regioselectivity guided by the existing substituents.

Contemporary Substitution Reaction Pathways

Substitution reactions are the cornerstone of aromatic chemistry. Both electrophilic and nucleophilic pathways offer strategic access to substituted benzene systems, with the viability of each depending on the electronic nature of the substrate.

Electrophilic Aromatic Substitution (EAS) is a quintessential reaction for functionalizing aromatic rings. youtube.com The reaction involves an electrophile attacking the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgdocbrown.info For halogenation, the diatomic halogen (e.g., Br₂ or Cl₂) is typically activated with a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃. youtube.comwikipedia.orglibretexts.org The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that can overcome the aromatic stability of the benzene ring. youtube.comyoutube.com

The general mechanism proceeds in two steps:

Attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the substituted product. libretexts.orgyoutube.com

While less common than EAS, Nucleophilic Aromatic Substitution (SNAr) provides a powerful method for substituting groups on an aromatic ring, particularly for aryl halides. libretexts.org This pathway is viable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halogen). libretexts.orglibretexts.org

The SNAr mechanism also proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, and its stability is greatly enhanced by the presence of electron-withdrawing groups.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

This modality can be used to introduce a variety of nucleophiles, including alkoxides, amines, and thiolates. nih.govnih.gov For instance, a fluoroarene can react with sodium methoxide (B1231860) to replace the fluorine with a methoxy group. nih.gov In the context of synthesizing 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, an SNAr strategy could be employed on a precursor molecule. For example, if a precursor such as 1-bromo-4-chloro-2,3-difluorobenzene were available, a regioselective SNAr reaction with sodium methoxide could potentially displace one of the fluorine atoms, favoring the one activated by the electronic effects of the other substituents. The relative reactivity of halogens as leaving groups in SNAr is generally F > Cl > Br > I.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods offer mild reaction conditions and high functional group tolerance. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prominent. nih.gov

These reactions typically involve the oxidative addition of an aryl halide to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

For a polyhalogenated substrate like this compound, cross-coupling reactions could be used to further functionalize the molecule. The challenge in such systems is achieving site-selectivity, as the catalyst could potentially react with either the C-Br or C-Cl bond. nih.gov Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl > F. researchgate.net This predictable reactivity difference allows for selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. This strategy enables the stepwise and site-selective elaboration of complex polyhalogenated aromatic scaffolds. researchgate.net

Diazotization-Based Synthetic Routes for Introducing Halogens

Diazotization of aromatic amines, followed by substitution of the diazonium group, is a classic and reliable strategy for the introduction of halogens onto an aromatic ring.

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, using copper(I) halides as a catalyst. researchgate.net This reaction is particularly effective for introducing bromine and chlorine. A plausible synthetic route to this compound could involve the diazotization of a precursor aniline, such as 4-chloro-2-fluoro-3-methoxyaniline, followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom. A similar strategy is employed in the synthesis of 1-bromo-2-chloro-4-fluorobenzene, where 2-chloro-4-fluoroaniline is diazotized and then treated with a brominating agent. google.com The one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline (B37690) further illustrates the utility of this approach for synthesizing polyhalogenated benzenes. google.com

General Reaction Scheme: Ar-NH₂ → [Ar-N₂]⁺X⁻ --(CuX)--> Ar-X + N₂ (where X = Cl, Br)

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. The process involves the formation of an aryl diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. To synthesize this compound, a potential precursor such as 1-bromo-4-chloro-3-methoxyaniline could be subjected to diazotization in the presence of fluoroboric acid (HBF₄) or by treating the diazonium salt with a tetrafluoroborate salt to precipitate the diazonium tetrafluoroborate. Subsequent thermal decomposition would then introduce the fluorine atom.

| Reaction | Starting Material | Key Reagent(s) | Product |

| Sandmeyer | Aryl amine | NaNO₂, HX, CuX (X=Cl, Br) | Aryl chloride or bromide |

| Balz-Schiemann | Aryl amine | NaNO₂, HBF₄ or NaBF₄ | Aryl fluoride |

Exploration of Sustainable and Efficient Synthesis Techniques

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. Continuous flow chemistry offers significant advantages over traditional batch processes, particularly for hazardous reactions.

Continuous flow chemistry has emerged as a powerful tool for performing halogenation reactions in a safer and more controllable manner. researchgate.net Reactions that are highly exothermic or involve toxic reagents can be managed more effectively in flow reactors due to superior heat and mass transfer. harvard.edu

The Sandmeyer reaction, which involves potentially unstable diazonium salt intermediates, has been successfully transposed from batch to a continuous flow process. chemicalbook.com This approach allows for the in-situ generation and immediate consumption of the diazonium salt, minimizing the risk of accumulation and potential explosion. nih.gov Flow chemistry has been used for the synthesis of various (het)aryl chlorides with improved safety and productivity. chemicalbook.com

Similarly, the Balz-Schiemann reaction has been adapted to continuous flow protocols. manchesterorganics.com This eliminates the need to isolate the often-explosive aryl diazonium salts, which is a major safety concern in scaling up these reactions. manchesterorganics.com Flow systems for the Balz-Schiemann reaction have been shown to dramatically reduce reaction times while achieving high yields. manchesterorganics.com Photochemical activation of the fluorodediazoniation step in a continuous flow mode has also been demonstrated to be a clean and efficient method. mdpi.com The application of these continuous flow techniques to the diazotization-based syntheses described above would represent a significant advancement in the sustainable and scalable production of this compound.

Microreactor Technology for Enhanced Reaction Control and Selectivity

The synthesis of complex, highly substituted aromatic compounds such as this compound often involves reactions that are highly exothermic and require precise control to achieve high selectivity and yield. rsc.orgresearchgate.net Traditional batch reactors can be limited by inefficient heat and mass transfer, leading to temperature gradients, hotspot formation, and the generation of unwanted byproducts. soci.org Microreactor technology, also known as continuous flow chemistry, offers a powerful solution to overcome these limitations. numberanalytics.comnih.gov

Microreactors are miniaturized reaction systems with internal channel dimensions typically in the sub-millimeter range. numberanalytics.com This small scale results in an exceptionally high surface-area-to-volume ratio, which enables near-instantaneous heat exchange and precise temperature control that is difficult to achieve in large-scale batch processes. researchgate.netnih.gov For halogenation reactions, which are often rapid and highly exothermic, this superior thermal management is critical for minimizing over-halogenation or the formation of regioisomeric impurities. rsc.org

Furthermore, the mixing of reactants in microreactors occurs rapidly through diffusion over short distances, leading to a homogenous reaction environment and minimizing concentration gradients. researchgate.netnih.gov This enhanced mixing allows for precise control over reaction stoichiometry and residence time—the period the reactants spend within the reactor. nih.gov By carefully controlling the flow rates of reactant streams, chemists can fine-tune the residence time from seconds to minutes, quenching the reaction at the optimal point to maximize the yield of the desired product and prevent subsequent degradation or side reactions. rsc.org This level of control is particularly advantageous in multi-step syntheses where unstable intermediates may be generated and must be rapidly converted in a subsequent step. soci.org

The application of microreactor technology to the synthesis of functionalized aromatics demonstrates significant improvements in both yield and selectivity compared to conventional methods. researchgate.netchimia.ch The enclosed nature of the system also enhances safety, especially when handling toxic and corrosive reagents like elemental halogens, by minimizing operator exposure and containing hazardous materials within a small, controlled volume. rsc.orgnih.govrsc.org

Table 1: Comparison of Batch vs. Microreactor Processing for a Hypothetical Aromatic Halogenation Step

| Parameter | Conventional Batch Reactor | Microreactor System | Advantage of Microreactor |

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Extremely high surface-area-to-volume ratio; superior heat dissipation. | Precise temperature control, prevention of thermal runaway and side reactions. rsc.org |

| Mass Transfer | Dependent on stirring efficiency; potential for poor mixing. | Rapid mixing via diffusion over short distances. | Homogeneous reaction conditions, improved reaction rates and selectivity. nih.gov |

| Residence Time | Less precise; defined by overall reaction and quench time. | Precisely controlled by flow rate and reactor volume (seconds to minutes). | Optimal conversion, minimization of byproduct formation from over-reaction. soci.org |

| Safety | Large volumes of hazardous materials handled at once. | Small internal volume contains minimal quantities of reagents at any time. | Inherently safer process, reduced risk from exothermic events or leaks. researchgate.net |

| Selectivity | Lower; prone to over-reaction and formation of isomers. | Higher; due to precise control of temperature, stoichiometry, and time. | Purer product profile, simplified purification, reduced waste. researchgate.netchimia.ch |

| Scalability | Complex; requires re-optimization of process parameters. | Straightforward; achieved by parallelization ("scaling out") or longer run times. | Faster transition from laboratory development to production. |

Atom Economy and Green Chemistry Principles in Synthesis Design

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the synthesis of fine chemicals and pharmaceuticals, many traditional reactions exhibit poor atom economy. wikipedia.org For example, substitution reactions that use stoichiometric amounts of high-molecular-weight reagents often generate considerable waste. The strategic design of a synthesis for this compound should therefore prioritize reaction types with inherently high atom economy, such as catalytic reactions and addition reactions, which theoretically can achieve 100% AE. cas.orgispe.org

Beyond atom economy, other metrics are used to provide a more comprehensive assessment of a process's "greenness." The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are two such metrics that account for all materials used in a process, including solvents, workup chemicals, and catalyst losses. chemanager-online.comsheldon.nlwikipedia.org

E-Factor : Defined as the total mass of waste produced per mass of product (kg waste / kg product). A lower E-Factor signifies less waste and a greener process. The ideal E-factor is 0. sheldon.nllibretexts.org The fine chemical and pharmaceutical industries have historically had very high E-Factors, often ranging from 5 to over 100. wikipedia.org

PMI : Defined as the total mass of all input materials (reactants, solvents, process aids) divided by the mass of the final product. PMI provides a complete picture of the material efficiency of an entire process. chemanager-online.com Reducing PMI is a key goal in industrial process development to lower costs and environmental footprint. cas.orgchemanager-online.com

Applying these principles involves a critical evaluation of each synthetic step. This includes selecting greener solvents, minimizing the use of protecting groups to shorten the synthesis, utilizing catalytic instead of stoichiometric reagents, and designing processes that reduce energy consumption. cas.orgispe.org By integrating these green chemistry principles from the outset, the synthesis of this compound can be designed to be not only efficient and high-yielding but also economically and environmentally sustainable. cas.org

Table 2: Key Green Chemistry Metrics for Synthesis Evaluation

| Metric | Calculation | Ideal Value | Focus |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 100% | Efficiency of incorporating reactant atoms into the final product. wikipedia.org |

| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | 0 | Quantifies the amount of waste generated per unit of product. sheldon.nlwikipedia.org |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Measures the total mass input (including water, solvents) relative to the product mass. chemanager-online.com |

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | Combines atom economy, yield, and reactant stoichiometry for a more realistic reaction efficiency. tamu.edunih.gov |

Elucidation of Reaction Mechanisms and Kinetics Involving 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

Mechanistic Insights into Electrophilic and Nucleophilic Transformations

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack.

The interplay of the substituent effects on the benzene (B151609) ring of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene is complex. The methoxy (B1213986) group (-OCH3) is a strong activating group due to its ability to donate a lone pair of electrons to the aromatic system via the resonance effect (+R). stpeters.co.inmsu.edu This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the methoxy group also exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. msu.edu However, the resonance effect is generally dominant for the methoxy group. stpeters.co.in

In this compound, the powerful activating effect of the methoxy group is expected to counteract the deactivating effects of the three halogen substituents. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. stpeters.co.inlumenlearning.com Conversely, halogens are also ortho, para-directors, despite being deactivating. stpeters.co.in The directing effects of all four substituents must be considered to predict the regioselectivity of electrophilic aromatic substitution reactions.

Hypothetical Data Table: Predicted Relative Rates of Electrophilic Nitration

| Compound | Substituents | Predicted Relative Rate (vs. Benzene = 1) |

|---|---|---|

| Benzene | - | 1 |

| Anisole (B1667542) | -OCH3 | ~10,000 |

| Chlorobenzene | -Cl | ~0.03 |

This table is a hypothetical representation based on established substituent effects and is intended for illustrative purposes only. Actual experimental values are not available.

For nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov In this context, the three halogen substituents, with their strong inductive electron-withdrawing effects, would facilitate nucleophilic attack, particularly at the carbon atoms bearing a halogen. The methoxy group, being an electron-donating group, would generally disfavor nucleophilic aromatic substitution.

In electrophilic aromatic substitution, the reaction proceeds through a carbocationic intermediate known as a σ-complex or arenium ion. msu.eduquora.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. nih.gov The formation of the σ-complex is typically the rate-determining step. msu.edu

For this compound, electrophilic attack will lead to the formation of a σ-complex where the positive charge is delocalized over the aromatic ring. The methoxy group can significantly stabilize this intermediate through resonance by donating its lone pair of electrons, especially when the electrophile attacks at the positions ortho or para to it. stpeters.co.in The halogen substituents, through their inductive effect, will destabilize the carbocationic intermediate. However, they can provide some resonance stabilization through their lone pairs. libretexts.org

The relative stability of the possible σ-complexes will determine the position of substitution. Attack at the positions activated by the methoxy group and directed by the halogens will lead to more stable intermediates.

In nucleophilic aromatic substitution, the intermediate is a negatively charged species called a Meisenheimer complex. nih.gov The electron-withdrawing halogen substituents are essential for stabilizing this anionic intermediate through their inductive effects. The stability of the Meisenheimer complex is a critical factor in the feasibility of an SNAr reaction.

Kinetic Studies of Halogen Exchange and Functionalization Reactions

While no specific kinetic data for this compound are available, general principles of halogen exchange reactions on aryl halides can be discussed. Metal-mediated halogen exchange reactions are important transformations for aryl halides. nih.gov These reactions can proceed through various mechanisms, including oxidative addition-reductive elimination pathways with transition metal catalysts. nih.gov

The relative reactivity of the halogens in such exchange reactions would depend on the specific reaction conditions and the catalyst used. Generally, the C-Br bond is weaker than the C-Cl and C-F bonds, suggesting that the bromine atom might be more susceptible to cleavage and exchange.

Functionalization reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are common for aryl halides. The reactivity of the C-X bond in these reactions typically follows the order C-I > C-Br > C-Cl > C-F. Therefore, the bromine atom in this compound would be the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions.

Hypothetical Data Table: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling

| Position of Halogen | Bond Type | Predicted Relative Reactivity |

|---|---|---|

| 1 | C-Br | Highest |

| 4 | C-Cl | Intermediate |

This table is a hypothetical representation based on known bond strengths and reactivity trends in cross-coupling reactions and is for illustrative purposes only.

Exploration of Radical and Single-Electron Transfer Pathways in Aryl Halide Chemistry

Aryl halides can undergo reactions through radical and single-electron transfer (SET) pathways. mdpi.com These mechanisms are distinct from the ionic pathways of electrophilic and nucleophilic aromatic substitution. In a SET mechanism, an electron is transferred to the aryl halide, forming a radical anion. This intermediate can then fragment to produce an aryl radical and a halide ion. mdpi.com

The presence of multiple halogen atoms on the benzene ring of this compound would influence its reduction potential and the stability of the resulting radical anion. The electron-withdrawing nature of the halogens would make the molecule more susceptible to reduction. The subsequent fragmentation would likely involve the cleavage of the weakest carbon-halogen bond, which is the C-Br bond.

The generated aryl radical is a highly reactive intermediate that can participate in a variety of reactions, such as hydrogen atom abstraction, addition to double bonds, or coupling reactions. Cathodic reduction is one method to initiate such SET processes. mdpi.com

Computational Chemistry and Theoretical Characterization of 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. acs.org Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without reliance on experimental data.

For 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, these calculations, typically employing a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic properties. researchgate.net Such studies on related halogenated benzenes have demonstrated high accuracy in predicting bond lengths, bond angles, and spectroscopic features. globalresearchonline.netresearchgate.net The inclusion of multiple, diverse substituents (Br, Cl, F, OCH₃) makes a precise geometric and electronic description essential for understanding the cumulative electronic effects on the aromatic ring.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

Table 1: Illustrative Reactivity Descriptors for this compound This table presents hypothetical but chemically reasonable values calculated from theoretical HOMO (-6.8 eV) and LUMO (-1.5 eV) energies for illustrative purposes.

| Reactivity Descriptor | Formula | Illustrative Value | Chemical Implication |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | A measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.26 eV | Propensity to act as an electrophile. researchgate.net |

The arrangement of substituents on the benzene (B151609) ring creates a unique distribution of electron density, which is crucial for understanding intermolecular interactions and reaction mechanisms. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. globalresearchonline.net

In this compound, the MEP would show negative potential (red/yellow regions) around the electronegative fluorine, chlorine, and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. Of particular interest is the phenomenon of "sigma-holes," regions of positive electrostatic potential on the outermost surface of the halogen atoms (especially Br and Cl), which allow them to act as electrophiles in halogen bonding. The MEP analysis would precisely locate these reactive sites and quantify their electrophilic or nucleophilic character.

Table 2: Illustrative Mulliken Atomic Charges This table presents hypothetical atomic charges calculated via DFT for illustrative purposes, reflecting expected electronic effects.

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| C1 (-Br) | +0.15 | C6 | -0.12 |

| C2 (-F) | +0.20 | H (on C5) | +0.10 |

| C3 (-OCH₃) | +0.18 | H (on C6) | +0.11 |

| C4 (-Cl) | +0.10 | O (methoxy) | -0.25 |

| C5 | -0.13 | C (methyl) | -0.05 |

| Br | -0.08 | H (methyl) | +0.08 |

| Cl | -0.10 | H (methyl) | +0.08 |

| F | -0.22 | H (methyl) | +0.08 |

Topological Analysis of Electron Density (AIM Theory) for Covalent and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. acs.org This method identifies critical points in the electron density, notably bond critical points (BCPs), which exist between any two bonded atoms.

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide deep insight into the nature of the chemical interactions. For this compound, AIM analysis would be used to characterize not only the covalent bonds (C-C, C-H, C-Halogen, C-O) but also potential weaker non-covalent interactions, such as intramolecular hydrogen bonds or halogen-halogen contacts. A positive Laplacian value typically indicates a closed-shell interaction (ionic, hydrogen, or van der Waals bonds), while a negative value signifies a shared-shell (covalent) interaction.

Table 3: Illustrative AIM Properties for Selected Bonds This table presents hypothetical but representative AIM data for key bonds within the molecule.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

| C-Br | 0.18 | +0.05 | Polar Covalent |

| C-Cl | 0.21 | +0.02 | Polar Covalent |

| C-F | 0.25 | -0.15 | Polar Covalent |

| C-O | 0.28 | -0.20 | Polar Covalent |

| C=C (aromatic) | 0.32 | -0.25 | Covalent |

Conformational Analysis and Energy Landscape Mapping of this compound

A conformational analysis would be performed by systematically rotating the C-O bond (i.e., varying the C-C-O-C dihedral angle) and calculating the relative energy at each step. This process, known as a potential energy surface (PES) scan, maps the energy landscape, identifying the lowest-energy conformer (global minimum) and the rotational energy barriers between different conformations. For substituted anisoles, the planar conformation (methyl group in the plane of the ring) is often the most stable due to favorable electronic interactions, but steric hindrance from adjacent bulky substituents, such as the fluorine and bromine atoms in this molecule, could favor a non-planar (perpendicular) conformation. nih.gov

Table 4: Illustrative Relative Energies of Methoxy (B1213986) Group Conformations This table presents hypothetical energies illustrating the conformational preference.

| Conformer (C-C-O-C Dihedral Angle) | Relative Energy (kcal/mol) | Stability |

| Planar (0°) | 1.5 | Transition State |

| Perpendicular (90°) | 0.0 | Global Minimum (Most Stable) |

| Planar (180°) | 1.6 | Transition State |

Theoretical Modeling of Solvent Effects on Reaction Pathways and Molecular Stability

Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. Theoretical models can simulate these effects to provide a more realistic prediction of behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a specific dielectric constant.

Applying a PCM calculation to this compound would reveal how its stability, geometry, and electronic properties (like dipole moment) change in different solvents. Polar solvents are expected to stabilize charge separation and increase the dipole moment. Furthermore, by calculating the energies of reactants, transition states, and products in different solvents, computational models can predict how a solvent might alter reaction rates and equilibrium positions, providing crucial insights into potential reaction pathways and molecular stability under various experimental conditions.

Table 5: Illustrative Solvent Effects on Calculated Dipole Moment This table presents hypothetical data showing the expected trend of the molecular dipole moment in different media.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene | 2.4 | 2.58 |

| Ethanol | 24.6 | 3.05 |

| Water | 78.4 | 3.20 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Halogen Bonding, π-Stacking)

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific experimental or computational studies on the solid-state structure of this compound. To date, its crystal structure has not been determined, and consequently, there is no published research detailing the specific intermolecular interactions and crystal packing motifs for this compound.

Therefore, a detailed, data-driven analysis of its halogen bonding, π-stacking interactions, and other non-covalent forces is not possible at this time. Such an investigation would require either the successful crystallization of the compound followed by single-crystal X-ray diffraction analysis or sophisticated computational modeling to predict its crystal packing and quantify the energies of its intermolecular interactions.

While the presence of bromine, chlorine, and fluorine atoms, alongside an aromatic ring, suggests the potential for various intermolecular interactions, any discussion of these would be purely speculative without supporting research data. Authoritative analysis requires concrete geometric and energetic data, which is currently unavailable for this specific molecule.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Investigations of 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. The asymmetry of the molecule ensures that all protons and carbons in the aromatic ring are chemically distinct, leading to complex but informative spectra.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methoxy (B1213986) group protons. The aromatic protons, H-5 and H-6, would appear as doublets due to coupling with each other (ortho-coupling). Further coupling to the fluorine atom at C-2 would also be anticipated, particularly for H-6 (meta-coupling). The methoxy group protons would appear as a singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom.

The ¹³C NMR spectrum should display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the nature of the attached substituent. The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. This signal would likely be a doublet of doublets due to coupling with the adjacent aromatic protons, H-6 (meta) and potentially H-5 (para), although para coupling is often very small or zero.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OCH₃ | 3.9 - 4.1 | s (singlet) | N/A |

| H-5 | 7.0 - 7.2 | d (doublet) | ³JH5-H6 = 8.0 - 9.0 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |

|---|---|---|

| OCH₃ | 56 - 62 | ~0 |

| C-1 | 110 - 115 | ²JC1-F2 = 20 - 25 |

| C-2 | 155 - 160 (d) | ¹JC2-F = 240 - 260 |

| C-3 | 145 - 150 | ²JC3-F2 = 10 - 15 |

| C-4 | 125 - 130 | ³JC4-F2 = 3 - 5 |

| C-5 | 128 - 133 | ⁴JC5-F2 = ~1 |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the predicted signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, aiding in the assignment of the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methoxy protons showing a correlation to C-3, confirming the position of the methoxy group.

H-5 showing correlations to C-1, C-3, and C-4.

H-6 showing correlations to C-2 and C-4. These correlations provide a complete and unambiguous map of the molecular skeleton.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic vibrations of the functional groups. For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the methoxy group, with characteristic bands for the carbon-halogen bonds appearing in the fingerprint region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2960 - 2850 | C-H stretching | Methoxy (CH₃) |

| 1600 - 1585, 1500 - 1400 | C=C stretching | Aromatic Ring |

| 1250 - 1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1150 - 1085 | C-F stretching | Aryl-F |

| 1050 - 1000 | C-O-C symmetric stretching | Aryl-alkyl ether |

| 800 - 600 | C-Cl stretching | Aryl-Cl |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar vibrations, Raman is more sensitive to non-polar and symmetric vibrations. The Raman spectrum would be particularly useful for observing the symmetric "breathing" mode of the benzene (B151609) ring and the carbon-halogen stretches, which can sometimes be weak in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry Applications for Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of mechanistic investigations, it is a powerful tool for monitoring the progress of chemical reactions in real-time.

For a reaction involving this compound, such as a Suzuki or Stille coupling where the bromine atom is substituted, MS can be used to track the consumption of the starting material and the formation of the product. The molecular ion (M⁺) peak of the starting material would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature allows for its selective identification even in a complex mixture.

Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity. wikipedia.org In a SIM experiment, the mass spectrometer is set to detect only the specific m/z values corresponding to the reactant and the expected product. This allows for precise quantification of the reaction kinetics. For example, one could monitor the disappearance of the ion cluster around m/z 252/254/256 for this compound and the appearance of the new product's molecular ion, providing direct insight into reaction rates and the potential formation of intermediates or byproducts.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Absence of Crystallographic Data for this compound

Despite a thorough search for crystallographic studies on this compound, no specific experimental data from techniques such as X-ray diffraction for the solid-state structure determination of this compound are publicly available.

Efforts to locate research articles or database entries containing the crystal structure, unit cell parameters, space group, or other related crystallographic information for this compound (CAS No. 1414870-75-9) have been unsuccessful. While information on similar compounds exists, the strict focus of this article on the specified molecule prevents the inclusion of such analogous data.

Therefore, the subsection on "Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination" cannot be developed with the required detailed research findings and data tables at this time due to the lack of primary scientific literature on this specific topic.

Reactivity Profiles and Derivatization Pathways of 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

Reactions with Carbon-Based Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, this is most effectively achieved through a two-step sequence involving an initial halogen-metal exchange followed by a palladium-catalyzed cross-coupling reaction.

A key transformation of this compound is its conversion to a boronic acid derivative, which is a versatile precursor for Suzuki-Miyaura coupling reactions. This process begins with a selective halogen-metal exchange. When this compound is treated with n-butyllithium at low temperatures (e.g., -78 °C) in a solvent like diethyl ether, the bromine atom is selectively exchanged for a lithium atom. This high regioselectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds under these conditions. The resulting organolithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to yield the corresponding boronic ester, which upon hydrolysis affords 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

This boronic acid is a stable intermediate that can be readily used in Suzuki-Miyaura cross-coupling reactions. For example, it can be coupled with various aryl or heteroaryl halides to form biaryl or heteroaryl-aryl structures, which are common motifs in herbicides and pharmaceuticals. The reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, for instance, utilizes the boronic acid to displace a chlorine atom on the pyridine (B92270) ring, forming a new C-C bond and assembling a complex herbicidal molecule.

Table 1: Key Transformations for C-C Bond Formation This table is interactive and searchable.

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|

Transformations Involving Nitrogen and Oxygen Nucleophiles

While specific, documented examples of this compound undergoing reactions with nitrogen or oxygen nucleophiles are not prevalent in the surveyed scientific literature, its reactivity can be predicted based on established principles of aromatic chemistry. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are standard methods for forming C-N bonds with aryl halides. Given the reactivity trend (C-Br > C-Cl), it is expected that this compound would react selectively at the bromine-substituted position with primary or secondary amines in the presence of a suitable palladium catalyst and a base.

Similarly, the formation of C-O bonds via reactions like the Ullmann condensation or Buchwald-Hartwig etherification would also be expected to occur at the C-Br bond. These reactions typically involve coupling the aryl halide with an alcohol or phenol, often requiring a copper or palladium catalyst. Nucleophilic aromatic substitution (SNAr) is less likely due to the absence of strong electron-withdrawing groups positioned ortho or para to the halogens, which are typically required to activate the ring for this type of transformation.

Selective Halogen Exchange Reactions and Their Synthetic Utility

Selective halogen exchange is a powerful tool for modulating the reactivity of polyhalogenated aromatic compounds. The most significant example for this compound is the bromine-lithium exchange reaction.

As detailed in a patented synthetic route for herbicidal compounds, the treatment of this compound with n-butyllithium at -78°C results in the exclusive exchange of the bromine atom. The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles.

The primary synthetic utility of this selective reaction is the preparation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid. This transformation effectively converts the synthetically less versatile C-Br bond into a C-B bond, which is a key functional group for the widely used Suzuki-Miyaura C-C bond-forming reaction. This two-step process (Br-Li exchange followed by borylation) provides a reliable pathway to valuable building blocks for the agrochemical industry, demonstrating the strategic importance of selective halogen exchange.

Table 2: Selective Halogen Exchange Reaction This table is interactive and searchable.

| Substrate | Reagent | Temperature | Product of Exchange | Synthetic Utility |

|---|---|---|---|---|

| This compound | n-Butyllithium | -78 °C | 4-Chloro-2-fluoro-3-methoxy-1-lithiobenzene | Intermediate for borylation and subsequent Suzuki coupling |

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of this compound allows for a high degree of regioselectivity in its functionalization. The differing bond strengths and reactivity of the three carbon-halogen bonds are the primary determinants of this selectivity.

In palladium-catalyzed cross-coupling reactions and halogen-metal exchanges, the C-Br bond is the most labile and, therefore, the primary site of reaction. The C-Cl bond is significantly less reactive, and the C-F bond is typically inert under these conditions. This reactivity hierarchy allows for the selective functionalization at the C1 position (bromine) without disturbing the chlorine or fluorine atoms. The synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a clear demonstration of this principle, where the bromine at C1 is selectively targeted by n-butyllithium while the chlorine at C4 and fluorine at C2 remain intact.

This inherent regioselectivity is synthetically valuable as it avoids the need for protecting groups and allows for the sequential introduction of different functionalities onto the aromatic ring if desired. The bromine can be replaced first via one type of chemistry (e.g., lithiation-borylation), and the less reactive chlorine could potentially be targeted in a subsequent step under more forcing conditions, although specific examples for this substrate are not documented.

Applications of 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene in Advanced Organic Synthesis and Materials Science Research

As a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene has been identified as a key intermediate in the multi-step synthesis of potent herbicides. Specifically, its structure is integral to the formation of certain 6-(poly-substituted aryl)-4-aminopicolinates and pyrimidine derivatives, which are classes of compounds known for their herbicidal activity.

The synthesis of this intermediate itself is a critical step, often starting from more readily available precursors. For instance, a common pathway involves the methylation of 3-bromo-6-chloro-2-fluorophenol. This reaction is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. googleapis.comgoogleapis.com

| Starting Material | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| 3-Bromo-6-chloro-2-fluorophenol | Methyl iodide, Potassium carbonate | This compound | Heated under reflux in acetonitrile for 2 hours |

Once synthesized, this intermediate is utilized in subsequent coupling reactions to build the final complex herbicidal molecule. The bromine atom in the 1-position is particularly important as it allows for metal-halogen exchange or participation in various cross-coupling reactions, enabling the attachment of the substituted aryl group to the core of the final product.

Building Block for Novel Polyfunctionalized Aromatic Systems

The structure of this compound is a prime example of a polyfunctionalized aromatic system. The presence of four different substituents (bromo, chloro, fluoro, and methoxy (B1213986) groups) at specific positions on the benzene (B151609) ring offers a high degree of chemical diversity and reactivity. This allows for selective chemical transformations at different sites of the molecule, making it a valuable building block for creating novel and more complex aromatic systems.

In the context of herbicide synthesis, this compound serves as the "aryl" component that is coupled with a substituted pyridine (B92270) or pyrimidine backbone. google.comgoogle.comgoogle.com The specific arrangement of the halogens and the methoxy group on the benzene ring is crucial for the biological activity of the final herbicide product.

Contribution to the Development of New Synthetic Pathways

The use of this compound has contributed to the development of efficient synthetic pathways for a new generation of herbicides. googleapis.com These pathways often involve transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, where the bromo-substituted benzene derivative is a key reactant.

For example, a typical synthetic route involves the reaction of an organometallic derivative of this compound with a substituted pyridine that has a suitable leaving group. This reaction, catalyzed by a palladium or nickel complex, forms the carbon-carbon bond that links the two aromatic rings, leading to the core structure of the final herbicide. google.comgoogleapis.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Organometallic derivative of this compound | Substituted pyridine with a leaving group | Palladium or Nickel catalyst | 6-(poly-substituted aryl)-picolinate derivative |

The development of these synthetic strategies highlights the importance of having access to well-defined and highly functionalized building blocks like this compound.

Role in the Design and Construction of Specific Molecular Architectures

The specific substitution pattern of this compound plays a critical role in the design and construction of targeted molecular architectures with desired biological functions. The interplay of electronic and steric effects of the substituents influences the reactivity of the molecule and the properties of the final product.

In the design of modern herbicides, achieving high efficacy against target weeds while maintaining selectivity and safety for crops is a primary goal. The unique combination of a bromo, chloro, fluoro, and methoxy group on the benzene ring, when incorporated into the final herbicide molecule, contributes to achieving this delicate balance. The specific architecture allows for optimal binding to the target site within the plant, leading to its herbicidal effect. googleapis.com The synthesis of these complex molecules is a testament to the rational design principles employed in modern agrochemical research, where building blocks like this compound are essential tools.

Future Research Directions and Unexplored Avenues for 1 Bromo 4 Chloro 2 Fluoro 3 Methoxybenzene

Development of Highly Selective and Environmentally Benign Synthetic Protocols

While methods for synthesizing polysubstituted benzenes exist, future research should focus on developing more efficient, selective, and environmentally friendly protocols for 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene and its derivatives. Traditional methods, such as diazotization of anilines followed by Sandmeyer-type reactions, are effective but often involve harsh conditions and generate significant waste. chemicalbook.comgoogle.comgoogle.com

Future work could explore late-stage functionalization strategies, which would allow for the introduction of the bromo, chloro, and fluoro groups onto a more complex methoxybenzene scaffold with high regioselectivity. The development of "green" protocols using safer solvents, reducing the number of synthetic steps, and minimizing the use of hazardous reagents is a critical goal. For instance, exploring enzymatic or chemoenzymatic approaches for halogenation could offer a highly selective and sustainable alternative to traditional methods. Another avenue involves flow chemistry, which can improve reaction safety, efficiency, and scalability while minimizing waste.

| Research Focus Area | Potential Methodologies | Key Objectives |

| Green Synthesis | Flow chemistry, enzymatic halogenation, solvent-free reactions | Reduce waste, improve safety, increase efficiency |

| High Selectivity | Directed ortho-metalation, late-stage functionalization | Precise control of substituent placement |

| Process Optimization | One-pot synthesis from simpler precursors | Minimize purification steps, improve atom economy |

Exploration of Unconventional Catalytic Systems for Functionalization

The presence of multiple, distinct carbon-halogen bonds (C-Br, C-Cl) and C-H bonds on the aromatic ring of this compound offers numerous handles for catalytic functionalization. Future research should move beyond standard cross-coupling reactions to explore unconventional catalytic systems that can achieve novel transformations.

One promising area is the use of cooperative catalysis, such as the palladium/norbornene system (Catellani reaction), which can enable the selective functionalization of both an ortho C-H bond and the C-Br bond in a single, orchestrated sequence. researchgate.net This could allow for the rapid construction of highly complex, polysubstituted aromatic structures from this relatively simple building block.

Additionally, photocatalysis using systems like cesium lead halide perovskite nanocrystals offers a powerful tool for activating C-halogen bonds under mild, visible-light-driven conditions. acs.org Exploring the selective activation of the C-Br bond over the more robust C-Cl bond using different photocatalysts or reaction conditions is a key research challenge. N-heterocyclic carbene (NHC)-based catalysts could also be employed for unique C-C and C-N bond-forming reactions. rsc.org

| Catalytic System | Potential Application | Target Transformation |

| Palladium/Norbornene | Catellani-type reactions | Ortho C-H arylation/alkylation and ipso C-Br functionalization |

| Photocatalysis | Visible-light-induced reactions | Selective C-Br bond activation and coupling |

| N-Heterocyclic Carbenes | Cross-coupling, hydroamination | C-C and C-N bond formation under novel conditions |

| Transient Directing Groups | C-H Functionalization | Activation of specific C-H bonds for direct coupling |

Advanced Spectroscopic and Spectrometric Techniques for Real-time Reaction Monitoring

To optimize synthetic protocols and understand the mechanisms of novel catalytic reactions involving this compound, the application of advanced in-situ monitoring techniques is essential. These methods provide real-time data on the concentrations of reactants, intermediates, and products, offering insights that are not available from traditional offline analysis. magritek.com

Future studies could employ techniques such as time-resolved infrared (TRIR) spectroscopy and two-dimensional infrared (2D-IR) spectroscopy to observe the formation and decay of transient intermediates on ultrafast timescales. numberanalytics.com For monitoring the progress of slower reactions, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, especially for fluorine-containing compounds where ¹⁹F NMR can provide a clean, sensitive probe of the reaction environment. magritek.comnih.govacs.org Coupling microfluidic reactor systems with spectroscopic methods like Raman, UV-Vis, or mass spectrometry allows for high-throughput screening of reaction conditions and rapid process optimization. numberanalytics.commdpi.commdpi.com

| Technique | Information Gained | Application Example |

| Benchtop NMR (¹H, ¹³C, ¹⁹F) | Reaction kinetics, intermediate identification, yield determination | Real-time monitoring of a cross-coupling reaction to optimize catalyst loading and temperature. nih.govacs.org |

| FTIR/Raman Spectroscopy | Changes in vibrational modes, functional group conversion | In-line monitoring of a functionalization reaction in a flow reactor. mdpi.com |

| Mass Spectrometry (e.g., ESI-MS) | Detection of reaction intermediates and products | Identifying transient catalytic species in a complex reaction mixture. mdpi.com |

| 2D-IR Spectroscopy | Molecular interactions and structural changes during a reaction | Elucidating the mechanism of a photocatalytic C-Br bond activation. numberanalytics.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. researchgate.netchemrxiv.org For a molecule like this compound, where extensive experimental data may be lacking, ML models can still provide valuable predictions.

Future research can focus on developing global ML models trained on large databases of diverse chemical reactions to suggest initial reaction conditions (e.g., catalyst, solvent, temperature) for its functionalization. beilstein-journals.org Subsequently, local, self-optimizing models can be used in conjunction with high-throughput experimentation to rapidly fine-tune these conditions to maximize yield and selectivity. beilstein-journals.orgnih.gov ML algorithms can analyze complex datasets to identify subtle patterns and correlations between molecular features (sterics, electronics) and reactivity, guiding the rational design of new synthetic routes. eurekalert.orgresearchgate.net For instance, AI could predict the regioselectivity of a C-H functionalization reaction or the relative reactivity of the C-Br versus C-Cl bonds under various catalytic conditions. nih.govengineering.org.cnacs.org

| AI/ML Application | Objective | Potential Impact |

| Reaction Outcome Prediction | Predict major products and potential byproducts for novel reactions. | Reduce the number of failed experiments and accelerate discovery. rjptonline.org |

| Yield Prediction | Forecast the expected yield of a reaction under specific conditions. | Prioritize high-yielding synthetic routes before experimental work. researchgate.net |

| Retrosynthesis Planning | Propose novel and efficient synthetic pathways to derivatives. | Uncover non-intuitive synthetic strategies. engineering.org.cn |

| Automated Optimization | Integrate with robotic high-throughput experimentation to autonomously find optimal reaction conditions. | Drastically reduce the time and resources required for process development. nih.gov |

Potential as a Template for Supramolecular Chemistry Studies

The presence of three different halogen atoms (F, Cl, Br) on the benzene (B151609) ring makes this compound an intriguing candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding is a highly directional, noncovalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net The strength of this interaction is tunable, generally increasing with the polarizability of the halogen (I > Br > Cl > F). nih.gov

This molecule presents the opportunity to study competitive and cooperative halogen bonding. Future research could involve co-crystallizing this compound with various halogen bond acceptors (e.g., pyridines, carbonyls) to investigate which halogen atom preferentially engages in the interaction. This could lead to the design of complex, multi-component molecular crystals with predictable architectures. acs.orgmdpi.com The hydrophobic nature of halogen bonds could be exploited to build self-assembling systems for applications in materials science, such as liquid crystals or functional organic materials. nih.gov The molecule could serve as a fundamental building block to understand the principles governing the self-assembly of polyhalogenated aromatic compounds. researchgate.net

| Research Area | Focus | Potential Outcome |

| Crystal Engineering | Co-crystallization with halogen bond acceptors | Understanding of competitive halogen bonding (C-Br vs C-Cl) and creation of novel solid-state architectures. researchgate.net |

| Supramolecular Assembly | Self-assembly in solution and at interfaces | Development of new liquid crystals, gels, or functional thin films. nih.gov |

| Host-Guest Chemistry | Use as a component in larger host molecules | Creation of receptors with tailored cavities for molecular recognition. |

| Computational Studies | DFT calculations of electrostatic potential | Predicting and rationalizing the observed halogen bonding preferences and strengths. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-4-chloro-2-fluoro-3-methoxybenzene with high regioselectivity?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation. A common approach involves:

Chlorination : Direct electrophilic substitution on fluorobenzene derivatives using FeCl₃ as a catalyst .

Bromination : Use of Br₂ in acetic acid at 0–5°C to minimize polybromination .

Methoxylation : Nucleophilic aromatic substitution (SNAr) with NaOCH₃ in anhydrous DMF at 80°C for 12 hours .

- Critical Note : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to isolate intermediates .

Q. How can impurities (e.g., dihalogenated byproducts) be effectively removed during purification?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient solvent system (hexane:ethyl acetate from 9:1 to 4:1) to separate mono- and dihalogenated species .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to −20°C for crystal formation .

- Purity Validation : Confirm via GC-MS (>95% purity threshold) and ¹H NMR (absence of extraneous peaks at δ 3.8–4.2 ppm for methoxy groups) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 3.85 ppm (s, OCH₃), δ 6.8–7.3 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ peak at m/z 208.9 .

- Elemental Analysis : Match calculated vs. observed %C, %H, %Br, %Cl (tolerance ±0.3%) .

Advanced Research Questions

Q. How does the steric and electronic profile of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions)?

- Methodological Answer :

- Steric Effects : The 3-methoxy group creates steric hindrance, reducing reactivity at the C-2 position. Use bulky ligands (e.g., SPhos) to enhance coupling efficiency at C-1 .

- Electronic Effects : Electron-withdrawing Cl and F substituents activate the aryl bromide for Pd-catalyzed coupling. Optimize conditions with Pd(OAc)₂ (2 mol%), K₂CO₃ base, and DMF:H₂O (3:1) at 100°C .

- Monitoring : Track reaction conversion via ¹⁹F NMR (δ −110 to −120 ppm for fluorinated intermediates) .

Q. What strategies mitigate hydrolytic degradation of the methoxy group under acidic/basic conditions?

- Methodological Answer :

- Stability Testing : Expose the compound to pH 2–12 buffers at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O = 70:30) .

- Protection Strategies : Replace –OCH₃ with –OCH₂CF₃ (trifluoromethoxy) for enhanced stability in basic media .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The C-4 position (para to Cl) shows highest electron density, favoring electrophilic attack .

- Hammett Constants : Correlate σₚ values of substituents (Cl: +0.23, F: +0.06) to predict reactivity trends .

- Validation : Compare predicted vs. experimental product ratios via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.